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Compound of Interest

Compound Name:

(4-Chloro-2-

methylphenyl)methanamine;hydro

chloride

CAS No.: 28096-36-8

Cat. No.: B2884398

Get Quote

In the landscape of medicinal chemistry, the benzylamine scaffold represents a privileged

structure, serving as a cornerstone for the development of a diverse array of therapeutic

agents. The strategic incorporation of substituents onto the phenyl ring and the amine group

can profoundly influence the molecule's physicochemical properties and, consequently, its

biological activity. This guide provides a comprehensive comparison of the bioactivity of a

specific subset of these compounds: 4-Chloro-2-methylbenzylamine derivatives. By examining

their performance in antimicrobial, anticancer, and enzyme inhibition assays, we aim to

elucidate structure-activity relationships (SAR) and provide researchers, scientists, and drug

development professionals with actionable insights for future discovery efforts.

The selection of the 4-chloro and 2-methyl substituents is not arbitrary. The chlorine atom, a

halogen, can enhance membrane permeability and metabolic stability, and participate in

halogen bonding, a significant non-covalent interaction in ligand-receptor binding. The methyl

group at the ortho position can induce conformational constraints and influence the electronic

properties of the aromatic ring, which can be pivotal for selective target engagement. This
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guide will delve into the experimental evidence that underscores the therapeutic potential of

this chemical class.

Antimicrobial Activity: A Tale of Two Kingdoms
The benzylamine motif is a well-established pharmacophore in antifungal agents. The

mechanism of action for many benzylamine antifungals involves the inhibition of squalene

epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway. This disruption of the

cell membrane leads to fungal cell death.

A study on N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine, a derivative sharing the

4-chlorobenzyl moiety, demonstrated significant antifungal activity when compared with

established drugs like miconazole, ketoconazole, and bifonazole.[1] This highlights the

potential of the 4-chlorobenzyl group in conferring antifungal properties. Structure-activity

relationship studies have revealed that the nature of the substituent on the amine and the

aromatic ring is critical for potency. For instance, the introduction of a bulky and lipophilic group

on the nitrogen atom often leads to enhanced antifungal activity.

In the realm of antibacterial agents, derivatives of 4-chloro-2-methylbenzylamine have also

shown promise. A series of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives

were synthesized and tested against several bacterial strains.[2] The study explored various

substituents on the N4-benzylamine group, revealing that electronic and steric factors play a

crucial role in antibacterial efficacy. One of the lead compounds from this series demonstrated

good activity against both Gram-positive (Staphylococcus aureus) and Gram-negative

(Escherichia coli) bacteria, including a methicillin-resistant strain of S. aureus (MRSA).[2]

Furthermore, the compound 4-chloro-2-isopropyl-5-methylphenol, which is structurally related

to the 4-chloro-2-methylphenyl core, has been shown to exhibit antimicrobial activity against

MRSA and prevent biofilm formation.[3] This suggests that the chlorinated and methylated

phenyl ring is a valuable pharmacophore for developing anti-MRSA agents.
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Compound/Derivati
ve

Target Organism Activity (MIC/IC50) Reference

N-(4-chlorobenzyl)-2-

(1H-imidazol-1-

ylmethyl)benzenamine

Candida albicans
Comparable to

ketoconazole
[1]

N4-(4-chlorobenzyl)-

N2-isopropyl-

quinazoline-2,4-

diamine

E. coli, S. aureus,

MRSA
MIC = 3.9-7.8 µg/mL [2]

4-Chloro-2-isopropyl-

5-methylphenol
MRSA

Synergistic with

oxacillin
[3]

Anticancer Activity: Targeting Uncontrolled Cell
Proliferation
The quest for novel anticancer agents has led to the exploration of a wide range of chemical

scaffolds, including benzylamine derivatives. The 4-chloro-2-methylphenyl moiety has been

incorporated into various heterocyclic systems to evaluate their cytotoxic potential.

For example, a study on 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues

revealed that these compounds exhibit anticancer activity against several cancer cell lines.[4]

The 4-chloro substitution was found to be a key contributor to the observed cytotoxicity.

Molecular docking studies suggested that these compounds may exert their anticancer effect

by inhibiting tubulin polymerization, a validated target in cancer chemotherapy.[4]

Another study focused on 4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives, which

were screened for their in vitro activities against a panel of human tumor cell lines.[5] Several

compounds in this series exhibited significant activity, with GI50 values in the micromolar

range.[5] The structure-activity relationship analysis highlighted the importance of the

substitution pattern on the overall anticancer potency.
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Compound/Derivati
ve

Cancer Cell Line Activity (IC50/GI50) Reference

4-Chloro-2-((5-(3,4,5-

trimethoxyphenyl)-1,3,

4-oxadiazol-2-

yl)amino)phenol

SNB-19 (CNS

Cancer)

PGI = 65.12% at 10

µM
[4]

4-Chloro-2-mercapto-

5-

methylbenzenesulfona

mide derivative

Various human tumor

cell lines
GI50 = 8.12-24.9 µM [5]

Enzyme Inhibition: A Key to Therapeutic
Intervention
The specific inhibition of enzymes that are critical for disease progression is a cornerstone of

modern drug discovery. Benzylamine derivatives have been investigated as inhibitors of

various enzymes.

A notable example is the development of 4-substituted benzylamine derivatives as potent

inhibitors of β-tryptase, a serine protease implicated in asthma. One such derivative, M58539,

exhibited an impressive IC50 of 5.0 nM with high selectivity against other serine proteases.[6]

This demonstrates the potential of the substituted benzylamine scaffold for designing highly

potent and selective enzyme inhibitors.

Furthermore, substituted aryl benzylamines have been identified as potent and selective

inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme involved in

testosterone biosynthesis and a potential target for prostate cancer therapy.[7] The most potent

compounds in this series had IC50 values in the low nanomolar range.[7]
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Compound/Derivati
ve

Target Enzyme Activity (IC50) Reference

M58539 (a 4-

substituted

benzylamine

derivative)

β-tryptase 5.0 nM [6]

N-[2-(1-

Acetylpiperidin-4-

ylamino)benzyl]-N-[2-

(4-

chlorophenoxy)phenyl

]acetamide

17β-HSD3 76 nM [7]

Experimental Protocols
To ensure the reproducibility and validity of the bioactivity data presented, standardized

experimental protocols are essential. Below are detailed methodologies for key assays used in

the screening of 4-Chloro-2-methylbenzylamine derivatives.

MTT Assay for Anticancer Activity
This assay is a colorimetric method used to assess cell viability.

Materials:

Human cancer cell lines (e.g., MCF-7, HeLa)

Dulbecco's Modified Eagle's Medium (DMEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in

PBS)
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Dimethyl sulfoxide (DMSO)

96-well plates

CO2 incubator (37°C, 5% CO2)

Microplate reader

Procedure:

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well

in 100 µL of complete medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).

Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5%

CO2 to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of the 4-Chloro-2-methylbenzylamine

derivatives in complete medium. Add 100 µL of the compound solutions to the respective

wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

Incubation: Incubate the plates for another 48-72 hours.

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each

well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Determine the IC50 value by plotting the percentage of viability against the compound

concentration.

Broth Microdilution Assay for Antimicrobial Activity
This assay is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial

agent.
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Materials:

Bacterial or fungal strains

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

4-Chloro-2-methylbenzylamine derivatives

96-well microtiter plates

Incubator

Procedure:

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.

Serial Dilution: Perform a two-fold serial dilution of the test compounds in the appropriate

broth in a 96-well plate.

Inoculation: Add the standardized inoculum to each well.

Controls: Include a positive control (broth with inoculum, no compound) and a negative

control (broth only).

Incubation: Incubate the plates at the appropriate temperature and duration for the test

microorganism.

MIC Determination: The MIC is the lowest concentration of the compound that completely

inhibits visible growth of the microorganism.

Visualizing the Path Forward
To conceptualize the drug discovery and development workflow for 4-Chloro-2-

methylbenzylamine derivatives, the following diagram illustrates the key stages.
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Caption: A streamlined workflow for the discovery and development of novel therapeutics

based on the 4-chloro-2-methylbenzylamine scaffold.

Conclusion and Future Directions
The collective evidence presented in this guide underscores the significant therapeutic

potential of 4-Chloro-2-methylbenzylamine derivatives across multiple biological domains. The

presence of the 4-chloro and 2-methyl substituents on the benzylamine core provides a robust

platform for the design of potent and selective antimicrobial, anticancer, and enzyme-inhibiting

agents.

Future research should focus on the synthesis of focused libraries of these derivatives to

further elucidate the structure-activity relationships for each biological target. The exploration of

different substituents at other positions of the phenyl ring, as well as modifications of the amine

functionality, could lead to the discovery of compounds with improved potency, selectivity, and

pharmacokinetic profiles. Advanced computational techniques, such as molecular dynamics

simulations and free energy perturbation calculations, can be employed to gain a deeper
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understanding of the molecular interactions driving the observed biological activities and to

guide the rational design of next-generation therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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